N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is a complex organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 3-methoxybenzoyl chloride under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetonitrile: This compound is used as an intermediate in the synthesis of various pharmaceuticals and has similar structural features.
3,4-Dimethoxyphenethylamine: Known for its role as a neurotransmitter analogue, it shares the dimethoxyphenyl moiety with the target compound.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-6-4-5-12(9-13)17(22)20-18-19-16(21-26-18)11-7-8-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,20,21,22) |
InChI Key |
SQAZAFADRPMWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
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